Methyl 4-fluoro-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-fluoro-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 220141-23-1 and a molecular formula of C9H6F4O2 . It is an ester .
Molecular Structure Analysis
The molecular structure of Methyl 4-fluoro-2-(trifluoromethyl)benzoate is represented by the InChI code: 1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 .It is in physical form . The compound has a molecular weight of 222.14 .
Scientific Research Applications
Metabolic Studies
Methyl 4-fluoro-2-(trifluoromethyl)benzoate and its related compounds have been studied for their metabolic properties. For instance, Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including 4-fluoro-2-trifluoromethyl benzoic acid, in rats. They found that phase II glucuronidation or glycine conjugation reactions were dominant in metabolizing these compounds (Ghauri et al., 1992).
Structural Analysis
Li et al. (2005) explored the structures of various trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate. Their analysis provided insights into molecular interactions and structural properties of these compounds (Li et al., 2005).
Photopolymerization
Research by Avci et al. (1996) on photopolymerization of various benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-, and other benzoate esters, showed these compounds' potential for rapid photocure in thin film and coating applications (Avci et al., 1996).
Molecular Crystallization
Burns and Hagaman (1993) studied compounds like methyl 4-(fluorocarbonyl)benzoate, examining their crystalline structures and intermolecular interactions (Burns & Hagaman, 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYNCHJMOWGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573868 | |
Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
CAS RN |
220141-23-1 | |
Record name | Methyl 4-fluoro-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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